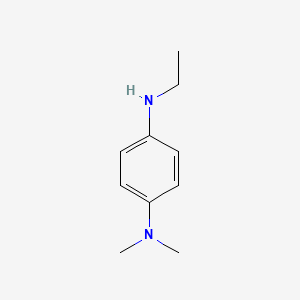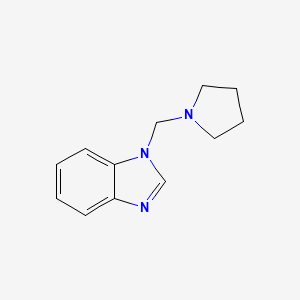![molecular formula C6H10N4O3S2 B8759050 N-[5-(dimethylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 32873-58-8](/img/structure/B8759050.png)
N-[5-(dimethylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(dimethylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(dimethylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of acetamide with a sulfonyl chloride derivative in the presence of a base. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) are generally used.
Solvent: Common solvents include dichloromethane or chloroform.
Base: Bases such as triethylamine or pyridine are often employed to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(dimethylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Aplicaciones Científicas De Investigación
N-[5-(dimethylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[5-(dimethylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfonyl group is crucial for its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-amino-5-(N,N-dimethylaminosulfonyl)-1,3,4-thiadiazole
- 2-acetamido-5-(N,N-diethylaminosulfonyl)-1,3,4-thiadiazole
Uniqueness
N-[5-(dimethylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetamido group enhances its solubility and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
32873-58-8 |
|---|---|
Fórmula molecular |
C6H10N4O3S2 |
Peso molecular |
250.3 g/mol |
Nombre IUPAC |
N-[5-(dimethylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C6H10N4O3S2/c1-4(11)7-5-8-9-6(14-5)15(12,13)10(2)3/h1-3H3,(H,7,8,11) |
Clave InChI |
ZADPRTPNVXYUTM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NN=C(S1)S(=O)(=O)N(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{2-[(6-Bromohexyl)oxy]ethoxy}(tert-butyl)dimethylsilane](/img/structure/B8759001.png)

![(Z)-dibenzo[b,f]azocin-6(5H)-one](/img/structure/B8759023.png)







